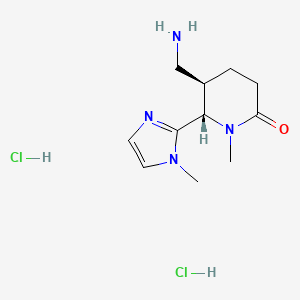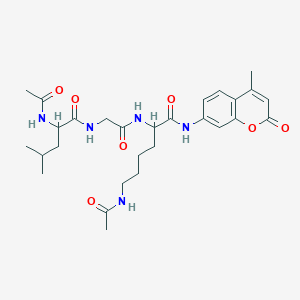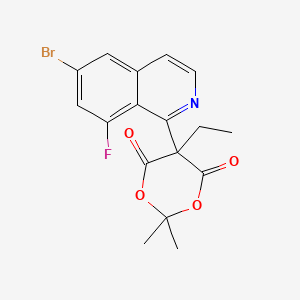
Thiochromane-4-sulfonamide 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiochromane-4-sulfonamide 1,1-dioxide: is a sulfur-containing heterocyclic compound with the molecular formula C9H11NO4S2 and a molecular weight of 261.32 g/mol . This compound is characterized by the presence of a thiochromane ring system, which is a sulfur analog of chromane, and a sulfonamide group at the 4-position. The 1,1-dioxide designation indicates the presence of two oxygen atoms bonded to the sulfur atom, forming a sulfone group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thiochromane-4-sulfonamide 1,1-dioxide typically involves the reaction of thiochromane derivatives with sulfonamide reagents. One common method is the NH4I-mediated amination of sodium sulfinates, which provides an efficient and environmentally friendly route to sulfonamide compounds . This method tolerates a wide range of functional groups and yields sulfonamide products in reasonable to excellent yields.
Industrial Production Methods: Industrial production of this compound may involve bulk custom synthesis and procurement processes. Companies like ChemScene offer bulk manufacturing and sourcing services for this compound . The production process is designed to ensure high purity and consistency, making it suitable for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions: Thiochromane-4-sulfonamide 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The sulfone group can be reduced to form thiols or sulfides.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Thiols or sulfides.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Thiochromane-4-sulfonamide 1,1-dioxide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and materials chemistry.
Medicine: Explored for its potential therapeutic applications due to its structural relationship with biologically active compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of thiochromane-4-sulfonamide 1,1-dioxide involves its ability to interact with molecular targets and pathways. For example, vinyl sulfones, which are structurally related, inhibit cysteine proteases by nucleophilic attack on the β position to the sulfone . Further studies are required to fully elucidate the specific molecular targets and pathways involved in the action of this compound.
Comparison with Similar Compounds
Thiochroman-4-one derivatives: These compounds share the thiochromane ring system and exhibit similar biological activities.
Thiochromones: Sulfur analogs of chromones with promising biological activities.
Thioflavones: Compounds with a similar sulfur-containing heterocyclic structure.
Uniqueness: Thiochromane-4-sulfonamide 1,1-dioxide is unique due to the presence of both the sulfonamide and sulfone groups, which confer distinct chemical reactivity and biological activity. Its structural relationship with other sulfur-containing heterocycles makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C9H11NO4S2 |
|---|---|
Molecular Weight |
261.3 g/mol |
IUPAC Name |
1,1-dioxo-3,4-dihydro-2H-thiochromene-4-sulfonamide |
InChI |
InChI=1S/C9H11NO4S2/c10-16(13,14)9-5-6-15(11,12)8-4-2-1-3-7(8)9/h1-4,9H,5-6H2,(H2,10,13,14) |
InChI Key |
PIZAIZWGQAKLSC-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)C2=CC=CC=C2C1S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


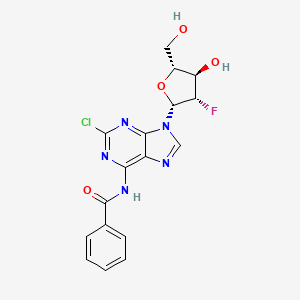
![Ethyl 5-ethyl-5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13647923.png)
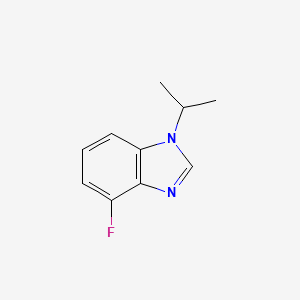
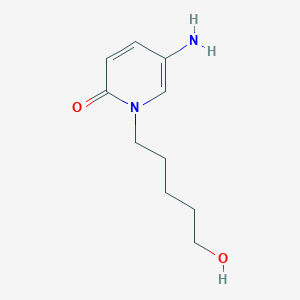
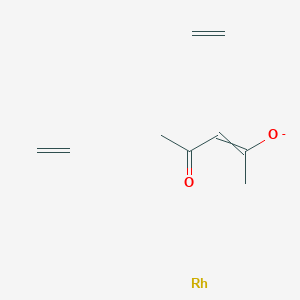
![8-Methoxyimidazo[1,2-a]pyridin-2-amine](/img/structure/B13647948.png)
![9-Azabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B13647956.png)

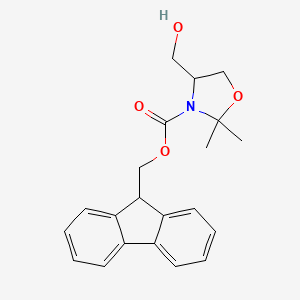
![Tert-butyl4-amino-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B13647987.png)
![3-(4-Bromophenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B13647994.png)
